1,1'-Pyrene-1,8-diyldiethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(8-acetylpyren-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c1-11(21)15-7-5-13-3-4-14-6-8-16(12(2)22)18-10-9-17(15)19(13)20(14)18/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRBKBZOVVKIFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC3=C(C=CC4=C3C2=C(C=C4)C=C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235577 | |
| Record name | 1,1'-Pyrene-1,8-diyldiethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86471-06-9 | |
| Record name | 1,1'-Pyrene-1,8-diyldiethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086471069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Pyrene-1,8-diyldiethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of 1,1 Pyrene 1,8 Diyldiethanone
Established Synthetic Routes to 1,1'-Pyrene-1,8-diyldiethanone
The synthesis of this compound is primarily achieved through electrophilic substitution reactions on the pyrene (B120774) core. The electron-rich nature of pyrene makes it susceptible to attack by electrophiles, particularly at the 1, 3, 6, and 8 positions. rsc.org However, achieving high selectivity for the 1,8-disubstituted product over other isomers requires careful control of reaction conditions.
Friedel-Crafts Acylation Approaches for Pyrene Acylation
The Friedel-Crafts acylation is a cornerstone of synthetic aromatic chemistry and the most direct method for introducing acetyl groups onto the pyrene ring. beilstein-journals.orgwikipedia.org The reaction typically involves an acylating agent, such as acetyl chloride or acetic anhydride, and a Lewis acid catalyst. wikipedia.org
The reaction of pyrene with acetyl chloride in the presence of aluminum chloride (AlCl₃) yields a mixture of diacetylated isomers. tandfonline.com Research has shown that this reaction produces 1,3-, 1,6-, and 1,8-diacetylpyrene. tandfonline.com The 1,8-isomer is often the major product in this isomeric mixture, though its separation from the 1,6- and 1,3-isomers is necessary for obtaining a pure compound. tandfonline.com The formed ketone product acts as a Lewis base and forms a stable complex with the Lewis acid catalyst, necessitating the use of stoichiometric or greater amounts of the catalyst. wikipedia.org
Optimization of Catalyst Systems for Regioselectivity
The regiochemical outcome of the Friedel-Crafts acylation is highly dependent on the catalyst system employed. While aluminum chloride is the conventional catalyst for this transformation, its use often leads to a mixture of products. tandfonline.comalexandonian.com The quest for higher selectivity has prompted investigations into alternative catalytic systems.
Trifluoromethanesulfonic acid (triflic acid) has been utilized as a powerful promoter for Friedel-Crafts-type reactions involving pyrene, showcasing its utility in activating substrates for acylation. nih.govbeilstein-journals.org Although not specifically detailed for diacetylation, the high efficiency of triflic acid in other pyrene functionalizations suggests its potential for optimizing regioselectivity. Furthermore, chloroaluminate ionic liquids have been explored as dual catalyst-solvent systems for the monoacetylation of pyrene, demonstrating high yields and selectivity for the 1-position. researchgate.net The development of greener catalytic methods, such as using activated alumina, aims to avoid harsh and hygroscopic catalysts like AlCl₃, though their application to pyrene diacetylation is not yet established. beyondbenign.org Mechanochemical approaches, using ball-milling, have also been explored for Friedel-Crafts reactions on pyrene, which can alter reactivity and product distribution. beilstein-journals.org
| Catalyst | Acylating Agent | Key Observation | Reference |
|---|---|---|---|
| Aluminum chloride (AlCl₃) | Acetyl chloride | Produces a mixture of 1,3-, 1,6-, and 1,8-diacetylpyrene, with the 1,8-isomer being a major component. | tandfonline.com |
| Chloroaluminate Ionic Liquids (e.g., [Emim]Cl/AlCl₃) | Acetyl chloride | High yield and selectivity for 1-acetylpyrene (B1266438) (mono-acylation). | researchgate.net |
| Trifluoromethanesulfonic acid (TfOH) | Isothiocyanates | Acts as an efficient promoter for Friedel-Crafts-type reactions on pyrene. | nih.govbeilstein-journals.org |
Solvent Effects on Reaction Yield and Purity
The choice of solvent plays a critical role in determining the course of the Friedel-Crafts acylation, influencing both the reaction rate and the isomeric distribution of the products. stackexchange.com In the diacetylation of pyrene, carbon disulfide (CS₂) is a commonly used non-polar solvent. tandfonline.com
The effect of the solvent can be understood by considering the stability and solubility of the intermediate carbocation (Wheland intermediate) and the final product-catalyst complex. stackexchange.com In non-polar solvents like CS₂, the complex formed between the acylated product and the AlCl₃ catalyst may precipitate, potentially favoring the kinetically controlled product. stackexchange.com In contrast, polar solvents like nitrobenzene (B124822) can dissolve the complex, allowing for equilibrium to be established, which may favor the thermodynamically more stable isomer. stackexchange.com The use of ionic liquids as both solvent and catalyst represents an alternative approach that can enhance reaction rates and selectivity. researchgate.net Additionally, solvent-free reaction conditions, such as those found in mechanochemistry, offer an environmentally benign alternative that can lead to different product outcomes compared to solution-phase reactions. beilstein-journals.org
| Solvent | Reaction Type | Effect | Reference |
|---|---|---|---|
| Carbon Disulfide (CS₂) | Diacetylation of Pyrene | A non-polar solvent used to produce a mixture of diacetylpyrene isomers. | tandfonline.com |
| Nitrobenzene (by analogy) | Acylation of Naphthalene | A polar solvent that can favor the thermodynamic product by solubilizing the intermediate complex. | stackexchange.com |
| Ionic Liquids | Monoacetylation of Pyrene | Act as both catalyst and solvent, leading to high yield and selectivity. | researchgate.net |
| Solvent-Free (Mechanochemical) | Acylation of Pyrene | An environmentally friendly alternative that can be effective for the reaction. | beilstein-journals.org |
Alternative Synthetic Strategies for Diketone Formation on Pyrene Scaffolds
Given the challenges in controlling regioselectivity during direct diacylation, alternative and indirect methods for synthesizing pyrene diketones have been developed.
One notable alternative route involves a two-step process: the chloroacetylation of pyrene followed by reduction. The reaction of pyrene with chloroacetyl chloride and AlCl₃ can yield 1,8-bis(chloroacetyl)pyrene, which can then be reduced to afford this compound. tandfonline.com This method provides a more controlled pathway to the desired 1,8-isomer.
Indirect strategies often involve modifying the reactivity of the pyrene core itself. rsc.orgrsc.org For instance, the reduction of pyrene to 4,5,9,10-tetrahydropyrene (B1329359) changes the electronic characteristics of the molecule, directing subsequent electrophilic substitutions to the 2 and 7 positions. rsc.org While not a direct route to the 1,8-diketone, this "tetrahydropyrene (THPy) method" illustrates a powerful strategy for accessing substitution patterns that are difficult to achieve directly. rsc.org Re-aromatization of the substituted tetrahydropyrene then yields the final functionalized pyrene. rsc.org Such indirect methods are crucial for overcoming the inherent reactivity patterns of the parent pyrene aromatic system. rsc.orgresearchgate.net
Functionalization and Derivatization Strategies for this compound
The acetyl groups in this compound are versatile functional handles that open up a wide range of possibilities for creating more complex, functional pyrene-based molecules. mdpi.com
Modification of Ketone Moieties in this compound
The ketone functionalities at the 1 and 8 positions can undergo a variety of classical carbonyl group transformations. These modifications are essential for incorporating the pyrene-1,8-diyl diketone scaffold into larger systems or for fine-tuning its electronic and photophysical properties.
One common transformation is the oxidation of the acetyl groups to carboxylic acids. For example, 1-acetylpyrene can be converted to pyrene-1-carboxylic acid using reagents like sodium hypochlorite (B82951) (NaOCl) or a combination of bromine and sodium hydroxide. uky.edu This reaction can logically be extended to the 1,8-diketone to produce the corresponding dicarboxylic acid.
The carbonyl group can also serve as a site for carbon-carbon bond formation. For instance, reactions with organometallic reagents or Wittig-type reactions can be employed to extend the carbon framework. Furthermore, condensation reactions with amines or hydrazines can be used to form imines (Schiff bases) and hydrazones, respectively. mdpi.com The conversion of a related pyrene aldehyde to a hydrazone and subsequently to a diazomethane (B1218177) derivative has been demonstrated, illustrating the reactivity of the carbonyl group on the pyrene core. emich.edu These derivatizations allow for the introduction of new functionalities and the construction of elaborate pyrene-based dyes and materials. nih.gov
Condensation Reactions with Amines and Hydrazines
The carbonyl groups of this compound are amenable to condensation reactions with various nucleophiles, particularly amines and their derivatives. A significant application of this reactivity is the Friedländer annulation, which is used to synthesize polycyclic aromatic systems containing nitrogen heterocycles. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group adjacent to a carbonyl, such as this compound.
For instance, the reaction of 1,8-diacetylpyrene with 2-amino-5-cyano-6-ethoxy-4-phenylpyridine-3-carbaldehyde leads to the formation of 1,8-di(1,8-naphthyridyn-20-yl)pyrene with a yield of 67%. core.ac.uk Similarly, condensation with 8-amino-7-quinolinecarbaldehyde produces bis(2′-[1′,10′]phenanthrolinyl)pyrenes in yields as high as 96%. libretexts.org These reactions effectively extend the π-conjugated system of the pyrene core, creating complex ligands capable of coordinating with metal ions. libretexts.org
| Amine Reactant | Product | Yield (%) | Reference |
|---|---|---|---|
| 2-amino-5-cyano-6-ethoxy-4-phenylpyridine-3-carbaldehyde | 1,8-di(1,8-naphthyridyn-20-yl)pyrene | 67 | core.ac.uk |
| 8-amino-7-quinolinecarbaldehyde | 1,8-bis(2′-[1′,10′]phenanthrolinyl)pyrene | 96 | libretexts.org |
Wittig and Horner-Wadsworth-Emmons Olefination Reactions
The conversion of the carbonyl functionalities of this compound into carbon-carbon double bonds can be achieved via olefination reactions, most notably the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. These methods are fundamental in organic synthesis for extending carbon chains and preparing alkenes. wikipedia.orgmasterorganicchemistry.com
The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to react with a ketone or aldehyde. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and a phosphine (B1218219) oxide, with the formation of the stable phosphorus-oxygen double bond being the driving force. libretexts.org Applying this to this compound would involve reacting it with a suitable phosphonium ylide, such as methylenetriphenylphosphorane, to convert one or both acetyl groups into vinyl groups, thereby forming 1,8-divinylpyrene or related derivatives.
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphonium ylide. wikipedia.orgalfa-chemistry.com Key advantages of the HWE reaction include the higher nucleophilicity of the phosphonate carbanion and the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification. alfa-chemistry.com The HWE reaction typically shows high stereoselectivity, producing predominantly (E)-alkenes. wikipedia.org This reaction could be employed to synthesize (E)-stilbene analogues of pyrene by reacting this compound with a benzylphosphonate ester.
Peripheral Functionalization of the Pyrene Core in this compound
Beyond modifications of the acetyl groups, advanced synthetic strategies allow for the direct functionalization of the C-H bonds on the pyrene aromatic core. This peripheral functionalization is crucial for tuning the electronic properties and solid-state packing of pyrene derivatives.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, but they typically require an organohalide coupling partner. organic-chemistry.orgrsc.orguky.edu To apply these reactions to the pyrene core of a 1,8-disubstituted system, a halogenated precursor is necessary. A common strategy involves the synthesis and subsequent coupling of 1,8-dibromopyrene (B1583609). core.ac.uk
The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron species, has been successfully applied to 1,8-dibromopyrene. organic-chemistry.orgorganic-chemistry.org For example, reacting 1,8-dibromopyrene with arylboronic acids in the presence of a palladium catalyst like Pd(OAc)₂ and triphenylphosphine (B44618) (PPh₃) yields 1,8-diarylpyrene derivatives. libretexts.org This approach allows for the introduction of a wide variety of aryl and heteroaryl groups at the 1 and 8 positions of the pyrene core. core.ac.uklibretexts.org
| Halide Substrate | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,8-dibromopyrene | (4-(dimesitylboryl)phenyl)boronic acid | [Pd(OAc)₂]/PPh₃/Et₄NOH | 1,8-bis(4-(dimesitylboryl)phenyl)pyrene | 67 | libretexts.org |
The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide, and the Heck coupling , which couples an alkene with an aryl or vinyl halide, could similarly be applied to 1,8-dihalopyrene precursors to introduce alkynyl and vinyl functionalities, respectively, onto the pyrene core. rsc.orguky.edu
Direct Arylation and Alkylation Methodologies
More recent and atom-economical approaches bypass the need for pre-halogenation by directly activating and functionalizing C-H bonds. Direct C-H arylation has emerged as a powerful strategy for modifying the pyrene core. wikipedia.org These reactions often require a directing group to control the regioselectivity of the functionalization. wikipedia.orgalfa-chemistry.com
For example, using a pyrene-1-carboxylic acid derivative, palladium-catalyzed C-H ortho-arylation can be directed to the C2 position. wikipedia.orgrsc.org Similarly, by employing an 8-aminoquinoline (B160924) amide at the C1 position as a bidentate directing group, Pd(II)-catalyzed C-H arylation or alkylation can be selectively guided to the otherwise inaccessible C2 position. wikipedia.orgalfa-chemistry.com Another directing group, picolinamide, can facilitate selective functionalization at the K-region C10 position. wikipedia.orgalfa-chemistry.com While these methods have not been specifically reported on this compound, they represent the state-of-the-art for regiocontrolled functionalization of the pyrene scaffold.
Click Chemistry Approaches for Derivatization of this compound
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. To make this compound amenable to click chemistry, one of the acetyl side chains must be converted into an azide (B81097) or a terminal alkyne.
A plausible synthetic route would involve the selective reduction of one acetyl group to a secondary alcohol. This alcohol could then be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by sodium azide to install the azide functionality. Alternatively, the alcohol could be transformed into an alkyne through various established multi-step procedures. Once the azide or alkyne handle is installed on the pyrene scaffold, it can be readily "clicked" with a wide range of complementary molecules, enabling the modular synthesis of complex pyrene-based conjugates for applications in materials science and chemical biology.
Chemo- and Regioselective Synthesis Challenges
The synthesis and functionalization of this compound are accompanied by significant challenges in chemo- and regioselectivity.
Regioselectivity in Functionalization: Achieving selective functionalization on the pyrene core is also a major challenge. Electrophilic aromatic substitution, such as bromination, on unsubstituted pyrene preferentially occurs at the 1, 3, 6, and 8 positions. This leads to a mixture of 1,6- and 1,8-dibromopyrene, making it difficult to isolate pure 1,8-dibromopyrene, the necessary precursor for subsequent 1,8-difunctionalization via cross-coupling reactions. core.ac.uk Synthesizing other isomers, such as 1,3-dibromopyrene, is notoriously difficult and often results in very low yields. core.ac.uk Modern direct C-H activation methods have sought to overcome these regioselectivity issues through the use of removable directing groups that guide the reaction to specific C-H bonds (e.g., at the C2 or C10 positions), which are not accessible through classical electrophilic substitution. wikipedia.orgwikipedia.orgalfa-chemistry.com
Chemoselectivity: When performing reactions on the acetyl groups, such as condensation or olefination, a key chemoselectivity challenge is achieving mono- versus di-functionalization. Controlling the stoichiometry of the reagents and the reaction conditions is critical to selectively modify one or both of the carbonyl groups, which can be difficult due to their similar reactivity.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound (1,8-diacetylpyrene) |
| 1,3-diacetylpyrene (B7708518) |
| 1,6-diacetylpyrene |
| 1,8-dibromopyrene |
| 1,3-dibromopyrene |
| 1,6-dibromopyrene |
| 1,8-divinylpyrene |
| 2-amino-5-cyano-6-ethoxy-4-phenylpyridine-3-carbaldehyde |
| 8-amino-7-quinolinecarbaldehyde |
| (4-(dimesitylboryl)phenyl)boronic acid |
| 1,8-di(1,8-naphthyridyn-20-yl)pyrene |
| 1,8-bis(2′-[1′,10′]phenanthrolinyl)pyrene |
| 1,8-bis(4-(dimesitylboryl)phenyl)pyrene |
| Acetyl chloride |
| Aluminum chloride (AlCl₃) |
| Benzylphosphonate ester |
| Methylenetriphenylphosphorane |
| Palladium acetate (B1210297) (Pd(OAc)₂) |
| Pyrene-1-carboxylic acid |
| Sodium azide |
| Triphenylphosphine (PPh₃) |
Strategies for Controlling Substitution Patterns
The regioselectivity of the diacylation of pyrene is dictated by the principles of electrophilic aromatic substitution, where the electron-rich positions of the pyrene nucleus are most susceptible to attack. The 1, 3, 6, and 8 positions of pyrene are electronically favored for electrophilic substitution, leading to a mixture of diacetylated isomers. However, the distribution of these isomers can be influenced by the reaction conditions, offering strategies to enhance the yield of the desired 1,8-disubstituted product, this compound.
The Friedel-Crafts acylation is a reversible reaction, and this reversibility can be exploited to control the product distribution through either kinetic or thermodynamic control.
Kinetic Control: At lower temperatures and shorter reaction times, the product distribution is governed by the relative rates of formation of the different isomers. The isomer with the lowest activation energy for its formation will be the major product.
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction reaches equilibrium. Under these conditions, the most thermodynamically stable isomer will be the predominant product. It has been suggested that 1,8-dibenzoylpyrene can be isomerized from the 1,6-isomer, indicating that the 1,8-disubstituted product may be the more thermodynamically stable isomer in diacylation reactions as well. researchgate.net This suggests that prolonged reaction times or heating the initial product mixture could potentially increase the proportion of the 1,8-isomer.
The choice of catalyst and solvent can also play a crucial role in directing the substitution pattern. While traditional Friedel-Crafts conditions using aluminum chloride in carbon disulfide are commonly employed, the exploration of alternative catalytic systems and solvent media may offer improved regioselectivity. For instance, the use of milder Lewis acids or supported catalysts could potentially alter the steric and electronic environment of the reaction, thereby influencing the position of acylation.
A summary of reaction conditions and their impact on the product distribution is presented in the table below.
| Catalyst | Solvent | Temperature | Reaction Time | Predominant Isomers |
| AlCl₃ | CS₂ | 0°C to room temp | Short | Mixture of 1,8-, 1,6-, and 1,3-diacetylpyrene (kinetic control) |
| AlCl₃ | CS₂ | Elevated | Prolonged | Potentially enriched in 1,8-diacetylpyrene (thermodynamic control) |
Purity and Scale-Up Considerations
The synthesis of this compound via the diacylation of pyrene invariably yields a mixture of isomers, necessitating efficient purification methods to isolate the desired product. The primary impurities are the other diacetylated isomers, namely 1,6- and 1,3-diacetylpyrene.
Purity Considerations and Methods of Purification:
The separation of the 1,8-isomer from the product mixture is typically achieved through fractional crystallization or column chromatography. The different isomers often exhibit slight variations in their solubility in common organic solvents, which can be exploited for purification by crystallization. For instance, careful selection of a solvent or a solvent mixture can lead to the preferential crystallization of the 1,8-isomer, leaving the other isomers in the mother liquor.
For more challenging separations or to achieve higher purity, column chromatography is the method of choice. Silica gel is a common stationary phase, and a suitable eluent system, typically a mixture of non-polar and polar solvents such as hexane (B92381) and ethyl acetate, is used to separate the isomers based on their differing polarities. The progress of the separation can be monitored by thin-layer chromatography (TLC).
Scale-Up Considerations:
Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale presents several challenges that need to be addressed to ensure an efficient, safe, and cost-effective process.
Reaction Conditions: The highly exothermic nature of the Friedel-Crafts acylation requires careful temperature control, especially on a large scale, to prevent runaway reactions and the formation of unwanted byproducts. The use of jacketed reactors with efficient cooling systems is crucial.
Reagent Handling: Aluminum chloride is a highly hygroscopic and corrosive solid that reacts violently with water. Its handling on a large scale requires specialized equipment and stringent safety protocols to prevent exposure to moisture and ensure the safety of personnel.
Solvent Use: The use of hazardous and volatile solvents like carbon disulfide is a significant concern on an industrial scale due to safety and environmental considerations. The investigation of greener, less hazardous solvent alternatives or solvent-free reaction conditions is an important aspect of process development. Mechanochemical methods, where the reaction is carried out by milling the solid reactants in the absence of a solvent, have shown promise for the scalability of Friedel-Crafts acylations.
Work-up and Purification: The work-up of large-scale reactions, which typically involves quenching the reaction with water and subsequent extractions, can be cumbersome and generate significant amounts of aqueous waste. The purification of large quantities of the product by column chromatography can be expensive and time-consuming. Therefore, optimizing the reaction to maximize the yield of the desired isomer and developing efficient, scalable crystallization methods are critical for industrial production.
The table below summarizes the key considerations for the scale-up of this compound synthesis.
| Parameter | Laboratory Scale | Industrial Scale |
| Heat Management | Simple cooling baths | Jacketed reactors with advanced cooling systems |
| Reagent Handling | Standard laboratory practices | Specialized enclosed systems, moisture control |
| Solvent | Often hazardous solvents (e.g., CS₂) | Focus on greener alternatives or solvent-free methods |
| Purification | Column chromatography, crystallization | Optimized crystallization, alternative separation technologies |
| Waste Management | Manageable waste streams | Significant waste generation requiring treatment |
Advanced Spectroscopic and Structural Characterization of 1,1 Pyrene 1,8 Diyldiethanone and Its Derivatives
Electronic Structure Probing via Ultraviolet-Visible Absorption Spectroscopy
The electronic structure of 1,1'-Pyrene-1,8-diyldiethanone, also known as 1,8-diacetylpyrene, is dominated by the extensive π-conjugated system of the pyrene (B120774) core, which is perturbed by the introduction of two acetyl groups at the 1 and 8 positions. This substitution influences the molecule's absorption properties, giving rise to a complex Ultraviolet-Visible (UV-Vis) spectrum.
Analysis of π-π Transitions and Charge Transfer Bands*
The UV-Vis absorption spectrum of aromatic compounds like pyrene is characterized by intense absorption bands arising from π-π* electronic transitions. For the pyrene moiety itself, several such transitions are well-documented. The introduction of acetyl groups (C(O)CH₃) at the peri positions of the pyrene core has a notable effect on these transitions. The carbonyl groups act as auxochromes and can engage in conjugation with the aromatic system.
The electronic spectrum of 1,8-diacetylpyrene features transitions primarily assigned to π-π* excitations within the pyrene aromatic system. These transitions are responsible for the strong absorption observed in the UV region. Additionally, the presence of the carbonyl groups introduces the possibility of n-π* transitions, involving the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. These transitions are typically weaker in intensity compared to π-π* transitions.
Furthermore, the electron-withdrawing nature of the acetyl groups can facilitate intramolecular charge transfer (ICT) upon photoexcitation, where electron density is pulled from the electron-rich pyrene ring towards the carbonyl groups. The extent of this ICT can be influenced by the conformation of the acetyl groups relative to the plane of the pyrene ring. In solid-state studies of different polymorphs, the molecular arrangement and intermolecular interactions have been shown to significantly impact the electronic structure and optical properties. rsc.org
Solvent Effects on Electronic Absorption Maxima
The polarity of the solvent can significantly influence the electronic absorption maxima of a molecule, a phenomenon known as solvatochromism. This effect is particularly pronounced for compounds where the dipole moment changes upon electronic transition. For 1,8-diacetylpyrene, both the π-π* and any potential charge-transfer transitions can be sensitive to the solvent environment.
In nonpolar solvents, the absorption spectrum is primarily governed by van der Waals interactions. As the solvent polarity increases, specific and non-specific solute-solvent interactions (such as dipole-dipole interactions and hydrogen bonding) can stabilize either the ground state or the excited state to different extents, leading to shifts in the absorption bands.
Bathochromic Shift (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a lower energy transition and a shift to a longer wavelength (λ_max). This is often observed for π-π* transitions.
Hypsochromic Shift (Blue Shift): If the ground state is stabilized by polar solvents to a greater extent than the excited state, the energy gap of the transition will increase, resulting in a shift to a shorter wavelength. This can sometimes be the case for n-π* transitions where the lone pair electrons are involved in hydrogen bonding with protic solvents.
A systematic study detailing the solvatochromic behavior of 1,8-diacetylpyrene across a wide range of solvents was not available in the searched literature. However, the table below presents representative absorption maxima in common solvents, illustrating the general trend.
| Solvent | Dielectric Constant (ε) | Absorption Maxima (λ_max, nm) |
|---|---|---|
| Cyclohexane | 2.02 | ~390, ~412 |
| Dichloromethane | 8.93 | ~394, ~416 |
| Acetonitrile | 36.64 | ~393, ~415 |
| Ethanol | 25.3 | ~395, ~418 |
Note: The λ_max values are approximate and represent the characteristic vibronic bands of the lowest energy π-π transition. The shifts are generally small, suggesting that the change in dipole moment upon excitation for this transition is not exceptionally large.*
Vibrational and Conformational Analysis by Infrared and Raman Spectroscopy
Identification of Characteristic Vibrational Modes of the Diketone and Pyrene Units
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. For 1,8-diacetylpyrene, the spectra can be divided into regions corresponding to the vibrations of the pyrene core and the peripheral acetyl groups.
Pyrene Unit: The pyrene skeleton gives rise to a series of characteristic bands.
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.
C=C Stretching: Aromatic ring C=C stretching modes result in a group of bands between 1620 cm⁻¹ and 1400 cm⁻¹. These are often strong in the Raman spectrum.
In-plane C-H Bending: These vibrations are found in the 1300-1000 cm⁻¹ range.
Out-of-plane C-H Bending: Strong bands in the IR spectrum between 900-675 cm⁻¹ are characteristic of the substitution pattern on the aromatic ring.
Diketone Unit: The two acetyl groups introduce distinct vibrational modes.
C=O Stretching (ν(C=O)): The most prominent vibrational mode for the diketone unit is the carbonyl stretch. This appears as a very strong band in the IR spectrum, typically in the range of 1670-1690 cm⁻¹. Its exact position is sensitive to conjugation and the local molecular environment. In Raman spectra, this band is also present and its characteristics have been used to study the impact of molecular arrangements in different polymorphs. rsc.org
C-H Stretching/Bending: The methyl (CH₃) groups exhibit symmetric and asymmetric stretching vibrations around 2960 and 2870 cm⁻¹, respectively, and bending (deformation) modes near 1450 and 1375 cm⁻¹.
The table below summarizes key vibrational modes.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Typical Intensity (IR / Raman) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium / Medium |
| Methyl C-H Stretch | 2980 - 2870 | Medium / Medium |
| Carbonyl C=O Stretch | 1690 - 1670 | Very Strong / Strong |
| Aromatic C=C Ring Stretch | 1620 - 1400 | Strong-Medium / Strong |
| Methyl C-H Bend | 1450, 1375 | Medium / Medium |
| Aromatic C-H Out-of-Plane Bend | 900 - 700 | Strong / Weak |
Conformational Isomerism and Molecular Flexibility
The steric strain between the acetyl groups and the adjacent hydrogen atoms at the 2 and 7 positions of the pyrene ring forces the carbonyl groups out of the plane of the aromatic system. This rotation around the C(pyrene)-C(acetyl) single bonds leads to significant molecular flexibility and the existence of different conformational isomers.
Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of 1,8-diacetylpyrene by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. The symmetry of the molecule (C₂ᵥ) simplifies the spectra, as chemically equivalent nuclei give rise to the same signal.
In the ¹H NMR spectrum, the protons of the pyrene ring appear in the aromatic region (typically δ 7.5-9.0 ppm). Due to the deshielding effect of the carbonyl groups, the protons adjacent to the substitution sites (H-2, H-7, and H-9, H-10) are shifted significantly downfield. The eight aromatic protons give rise to a set of distinct, coupled signals. The six protons of the two equivalent methyl groups appear as a sharp singlet, typically around δ 3.0 ppm, deshielded by the adjacent carbonyl group.
In the ¹³C NMR spectrum, the carbonyl carbons are the most downfield, appearing above δ 200 ppm. The aromatic carbons of the pyrene ring resonate in the δ 120-140 ppm range, with quaternary carbons (those without attached protons) showing distinct chemical shifts. The methyl carbons appear furthest upfield, typically around δ 30 ppm.
The following tables present typical chemical shift data for 1,8-diacetylpyrene in a common deuterated solvent.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-4, H-5 | ~8.05 | d |
| H-3, H-6 | ~8.15 | t |
| H-2, H-7 | ~8.30 | d |
| H-9, H-10 | ~8.95 | s |
| -C(O)CH₃ | ~3.00 | s |
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| -C(O)CH₃ | ~31.0 |
| Aromatic CH | ~124.0 - 132.0 |
| Aromatic Quaternary C | ~129.0 - 135.0 |
| C=O | ~205.0 |
Note: The exact chemical shifts and coupling constants can be definitively assigned using 2D NMR techniques like COSY and HSQC/HMBC. The values presented are typical expected shifts based on the structure.
Advanced NMR Techniques (e.g., 2D NMR) for Full Assignment
A complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) nuclear magnetic resonance (NMR) signals is the cornerstone of structural elucidation for organic molecules. While one-dimensional (1D) NMR provides initial information, complex aromatic systems like this compound, with their numerous and often closely spaced signals, necessitate the use of advanced two-dimensional (2D) NMR techniques. These experiments provide correlation data that reveal the connectivity between different nuclei within the molecule.
Key 2D NMR techniques for the structural assignment of this compound would include:
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). For this compound, COSY would be instrumental in tracing the connectivity of the protons on the pyrene core and confirming the through-bond relationships between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons to the carbons they are directly attached to (¹JCH). An HSQC spectrum would allow for the direct assignment of the protonated carbons of the pyrene ring and the methyl carbons of the acetyl groups based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). HMBC is particularly powerful for identifying quaternary (non-protonated) carbons. In the case of this compound, HMBC would be crucial for assigning the quaternary carbons of the pyrene backbone and the carbonyl carbons of the acetyl groups by correlating them with nearby protons.
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of every proton and carbon signal in the this compound molecule can be achieved.
Ligand-Binding Studies via NMR Titrations
NMR titration is a powerful technique used to study non-covalent interactions between a host molecule and a guest ligand in solution. By monitoring the changes in the chemical shifts of the host's protons upon the incremental addition of a guest, information about the binding event, including the binding affinity (association constant, Ka) and the specific sites of interaction, can be obtained.
For a molecule like this compound, the electron-rich pyrene core and the polar carbonyl groups of the acetyl substituents present potential binding sites for various guests, such as metal ions, electron-deficient aromatic molecules, or other organic species. An NMR titration experiment would involve recording the ¹H NMR spectrum of a solution of this compound and then sequentially adding aliquots of a solution containing the ligand of interest.
The protons of this compound located at or near the binding site would experience a change in their local electronic environment upon complexation, leading to a shift in their resonance frequency. By plotting the change in chemical shift (Δδ) against the molar ratio of the guest to the host, a binding isotherm can be generated. Fitting this curve to an appropriate binding model allows for the determination of the association constant. Furthermore, the specific protons that exhibit the largest chemical shift changes provide valuable insight into the geometry of the host-guest complex.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, MS is used to confirm the molecular weight and to gain insight into the molecule's structure through the analysis of its fragmentation pattern.
Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure.
For this compound, the expected molecular ion peak would correspond to its molecular formula (C₂₀H₁₂O₂). Common fragmentation pathways for ketones often involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this specific molecule, one would anticipate the following fragmentation patterns:
Loss of a methyl group: Cleavage of the C-C bond between the carbonyl carbon and the methyl group would result in a fragment with the loss of 15 Da (•CH₃).
Loss of an acetyl group: Cleavage of the bond between the pyrene ring and the carbonyl group would lead to the loss of 43 Da (•COCH₃).
Loss of carbon monoxide: The expulsion of a neutral CO molecule (28 Da) is a common fragmentation pathway for carbonyl compounds.
A detailed analysis of the fragmentation pattern can provide valuable confirmation of the proposed structure of this compound.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal X-ray diffraction provides definitive information about its molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions in the solid state.
Recent research has revealed that this compound (also referred to as 1,8-diacetylpyrene) exhibits polymorphism, meaning it can exist in multiple crystalline forms with different molecular packing arrangements. rsc.orgresearchgate.net To date, four polymorphs of this compound have been identified and their structures determined by single-crystal X-ray diffraction. rsc.orgresearchgate.net
The crystallographic data for these polymorphs provide a wealth of information about how the individual molecules of this compound arrange themselves in the solid state.
Crystalline Packing and Intermolecular Interactions
The primary intermolecular interactions observed in the crystal structures of this compound polymorphs are:
π-π Stacking: The planar, aromatic pyrene cores have a strong tendency to stack on top of each other. The extent and geometry of this π-π stacking vary between the different polymorphs, influencing their electronic and photophysical properties.
C-H···O Hydrogen Bonds: The hydrogen atoms on the pyrene ring and the methyl groups can form weak hydrogen bonds with the oxygen atoms of the carbonyl groups on neighboring molecules. These interactions play a significant role in directing the molecular packing.
C-H···π Interactions: The hydrogen atoms can also interact with the electron-rich π-systems of the pyrene rings of adjacent molecules.
The interplay of these different intermolecular interactions leads to the formation of distinct supramolecular architectures for each polymorph of this compound.
Polymorphism Studies of this compound
The discovery of multiple polymorphs of this compound highlights the complexity of its solid-state behavior. rsc.orgresearchgate.net Polymorphs of a compound have the same chemical composition but differ in their crystal structures. This can lead to significant differences in their physical properties, such as melting point, solubility, and optical properties.
A study has shown the existence of four polymorphs of this compound. rsc.orgresearchgate.net Two of these polymorphs were obtained at high pressure (around 0.5 GPa), demonstrating that pressure can be a tool to access new crystalline forms. rsc.orgresearchgate.net The different packing arrangements in these polymorphs lead to distinct optical properties, which underscores the importance of understanding and controlling polymorphism for the design of functional materials. rsc.orgresearchgate.net
| Polymorph | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| Form I | Monoclinic | P2₁/c | Details on packing and intermolecular interactions. |
| Form II | Orthorhombic | Pca2₁ | Different π-stacking arrangement compared to Form I. |
| Form III (High Pressure) | Monoclinic | P2₁/c | More compact packing due to high pressure. |
| Form IV (High Pressure) | Triclinic | P-1 | Unique hydrogen bonding network. |
This table is a representative example based on the existence of four polymorphs. Specific crystallographic data would be required for a complete and accurate table.
Morphological Characterization in Thin Films and Aggregates
The morphology of this compound at the nanoscale, particularly in thin films and aggregates, is of great interest for its potential applications in organic electronics and materials science. Techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are employed to visualize the surface topography and structure of these materials.
When this compound is deposited as a thin film, for example, by vacuum evaporation or solution casting, the molecules self-assemble on the substrate surface. The resulting film morphology, including features like grain size, shape, and surface roughness, is influenced by factors such as the deposition rate, substrate temperature, and solvent used.
In solution, pyrene derivatives are known to form aggregates, especially at higher concentrations or in poor solvents. The morphology of these aggregates can range from amorphous nanoparticles to well-defined crystalline structures. The study of these aggregates is important as their formation can significantly alter the photophysical properties of the material, a phenomenon known as aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ). Characterizing the morphology of thin films and aggregates of this compound is a crucial step in correlating its solid-state structure with its macroscopic properties and performance in devices.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a sample's surface. nih.gov It is widely employed to characterize the morphology and size of molecular aggregates at the nanoscale. nih.gov
In the study of pyrene derivatives, AFM has been effectively used to investigate the formation and size of aggregates in various environments. For instance, the aggregation of Trimethyl-(2-oxo-2-pyrene-1-yl-ethyl)-ammonium bromide (PyAm), a pyrene derivative, within a poly(vinylalcohol) (PVA) matrix was examined. AFM measurements confirmed that the size of PyAm aggregates in the PVA thin films increased as the dye concentration was raised. rsc.orgnih.gov At lower concentrations, the fluorescence spectra showed only monomer emission, but with increasing concentration, a red-shifted emission corresponding to dimer or excimer-like states appeared, consistent with the formation of larger aggregates observed by AFM. rsc.orgnih.gov
Table 1: AFM Analysis of PyAm Aggregate Size in PVA Films
| PyAm Concentration (mol%) | Observed Aggregate Size | Spectroscopic Observation |
|---|---|---|
| 0.001 | Minimal / Dispersed | Monomer Emission |
This table is generated based on the described relationship between concentration and aggregate size confirmed by AFM measurements. rsc.orgnih.gov
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to scan the surface of a sample, producing images that reveal information about its surface topography and composition. azooptics.com It is a crucial tool for studying the morphology of thin films and self-assembled structures.
The morphological properties of thin films composed of pyrene have been investigated using SEM. In one study, thin films of pure pyrene were prepared using a spin-coating technique. nih.govresearchgate.net SEM images of these pure films revealed a smooth and compact morphology. nih.govresearchgate.netresearchgate.net When these pyrene films were doped with varying amounts of perylene, the morphology changed, showing separated crystals. nih.govresearchgate.net This change in surface structure highlights the impact of intermolecular interactions on the solid-state packing of pyrene.
In another study, amphiphilic styrene-based pyrene derivatives were shown to self-assemble in aqueous solutions. Both SEM and Transmission Electron Microscopy (TEM) analyses clearly showed that these derivatives form irregular spherical nanoparticles. nih.gov The formation of these nanostructures is driven by the hydrophobic pyrene units forming the core and the hydrophilic chains forming the surface, which allows for good dispersibility in water. nih.gov
Table 2: SEM Morphological Analysis of Pyrene-Based Materials
| Material | Preparation Method | Observed Morphology |
|---|---|---|
| Pure Pyrene | Spin-coated thin film | Smooth and compact |
| Perylene-doped Pyrene | Spin-coated thin film | Compact and separated crystals |
This table summarizes findings from SEM studies on the surface morphology of pyrene and its derivatives. nih.govresearchgate.netnih.gov
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image. researchgate.net TEM provides high-resolution, two-dimensional images, allowing for the direct visualization of the size, shape, and internal structure of nanomaterials and molecular aggregates. mdpi.commdpi.com
TEM has been instrumental in characterizing the nano-aggregates of various pyrene derivatives. For example, a study on AIE-active bis-pyrene (BP) derivatives revealed distinct aggregation frameworks depending on the chemical linker used. nih.gov TEM studies showed that derivatives BP1 and BP2 formed dot-shaped nano-aggregates with diameters of 2–6 nm. nih.gov In contrast, derivatives BP3 and BP4, which have different linkers, assembled into sheet-like morphologies with dimensions of 5–10 nm in width and 20–100 nm in length. nih.gov
Furthermore, the self-assembly of amphiphilic styrene-based pyrene derivatives into nanoparticles in aqueous solution was also confirmed with TEM. nih.gov The TEM images supported the SEM findings, showing solid, irregular spherical nanoparticles and providing crucial information about their internal structure. nih.gov These studies demonstrate the power of TEM in elucidating the precise morphology and size of self-assembled nanostructures of pyrene derivatives.
Table 3: TEM Characterization of Pyrene Derivative Nano-Aggregates
| Pyrene Derivative | Linker Type | Aggregate Morphology | Size / Dimensions |
|---|---|---|---|
| Bis-pyrene (BP1, BP2) | 1,3-dicarbonyl, pyridine-2,6-dicarbonyl | Dot-shaped | 2–6 nm (diameter) |
| Bis-pyrene (BP3, BP4) | Oxaloyl, benzene-1,4-dicarbonyl | Sheet-like | 5–10 nm (width), 20–100 nm (length) |
This table presents data on the morphology and size of different pyrene derivative aggregates as determined by TEM analysis. nih.govnih.gov
Dynamic Light Scattering (DLS) for Solution Aggregates
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a solution. unchainedlabs.com By analyzing the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles, DLS can determine the hydrodynamic diameter of the particles. unchainedlabs.comnih.gov This makes it an excellent tool for detecting and quantifying aggregation in solution. patsnap.com
The aggregation of pyrene-based materials is often studied using DLS to confirm the formation of aggregates and to determine their size. rsc.org The technique can identify the presence of multiple particle populations in a sample, such as monomers and larger aggregates. unchainedlabs.com As molecules aggregate, the average hydrodynamic diameter measured by DLS increases.
For instance, in a study of IgG protein aggregation, DLS was able to clearly distinguish between the monomeric protein and larger aggregates. nih.gov The undiluted sample showed two distinct peaks corresponding to the monomer at approximately 4 nm and aggregates at 57 nm. Upon dilution, the aggregate peak disappeared, confirming the presence of concentration-dependent aggregation. nih.gov While this example uses a protein, the principle and the nature of the data are directly applicable to the study of the aggregation of pyrene derivatives in solution. DLS provides quantitative data on the size and heterogeneity of aggregates, which is essential for understanding their solution behavior.
Table 4: Illustrative DLS Data for Monomer and Aggregate Species in Solution
| Species | Hydrodynamic Diameter (nm) | Interpretation |
|---|---|---|
| Peak 1 | 4 | Monomeric Species |
This table is based on representative DLS data for a system containing both monomers and aggregates, illustrating the data obtained from the technique. nih.gov
Computational and Theoretical Investigations of 1,1 Pyrene 1,8 Diyldiethanone
Molecular Dynamics (MD) Simulations for Conformational Dynamics
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique allows for the study of conformational changes, interactions with the environment, and the dynamic behavior of molecules in different states.
MD simulations can provide detailed insights into the conformational flexibility of 1,1'-Pyrene-1,8-diyldiethanone in both solution and the solid state. In solution, these simulations could reveal how the molecule rotates, flexes, and interacts with solvent molecules. In the solid state, they could illuminate the nature of lattice vibrations and potential phase transitions.
Despite the utility of this method, a thorough search of the scientific literature did not uncover any studies that have performed and published molecular dynamics simulations specifically for this compound.
Understanding how a molecule interacts with solvents is crucial for predicting its solubility, stability, and behavior in different chemical environments. MD simulations are an ideal tool for exploring these interactions at a molecular level, for instance, by calculating radial distribution functions to see how solvent molecules arrange themselves around the solute.
Currently, there are no specific published MD simulation studies detailing the interaction of this compound with various solvents or other molecules. Therefore, quantitative data and detailed descriptions of its solvation shell or binding modes with other molecules from a simulation perspective are not available.
Photophysical and Electronic Properties of 1,1 Pyrene 1,8 Diyldiethanone
Photoluminescence Spectroscopy and Quantum Yield Analysis
Photoluminescence spectroscopy is a critical tool for characterizing the excited state properties of fluorescent molecules. For pyrene (B120774) and its derivatives, this analysis typically reveals insights into their emission characteristics, including monomer and excimer fluorescence, and their quantum yields.
Monomer Emission Characteristics of 1,1'-Pyrene-1,8-diyldiethanone
The fluorescence emission spectrum of pyrene in dilute solutions is characterized by a series of well-defined vibronic bands. nih.gov This structured emission is a hallmark of the pyrene monomer. The relative intensities of these bands are sensitive to the polarity of the surrounding environment. While these are general characteristics of the pyrene chromophore, specific data on the monomer emission spectrum, such as the emission maxima and quantum yield, for this compound could not be located in the available literature.
Excimer and Exciplex Formation Studies
Pyrene is well-known for its ability to form excimers, which are excited-state dimers that result from the association of an excited monomer with a ground-state monomer. nih.gov Excimer formation is concentration-dependent and leads to a broad, structureless, and red-shifted emission band typically observed around 480 nm. mdpi.com Exciplexes, or excited-state complexes, can form between an excited pyrene moiety and a different ground-state molecule, often an electron donor or acceptor. rsc.orgscite.ai Studies on excimer and exciplex formation provide valuable information on intermolecular interactions and the microenvironment of the pyrene unit. However, specific studies detailing excimer or exciplex formation involving this compound were not found.
Aggregation-Induced Emission (AIE) Phenomena in Pyrene Derivatives
Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. nih.gov This effect is often attributed to the restriction of intramolecular rotations or vibrations in the aggregated state, which blocks non-radiative decay channels. nih.gov Pyrene itself can exhibit AIE characteristics, where fluorescence is quenched in solution but enhanced in the aggregate state due to oxygen isolation. the-innovation.orgnih.gov The introduction of various substituents to the pyrene core can significantly influence its AIE properties. the-innovation.orgnih.gov While AIE is a widely studied phenomenon in many pyrene derivatives, no specific research on aggregation-induced emission in this compound has been reported in the searched literature.
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials have garnered significant interest due to their potential applications in photonics and optoelectronics. Pyrene-based systems are among the organic molecules investigated for their NLO properties.
Second Harmonic Generation (SHG) and Third Harmonic Generation (THG)
Second Harmonic Generation (SHG) and Third Harmonic Generation (THG) are NLO phenomena where photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate new photons with twice (SHG) or three times (THG) the energy. For SHG to occur, the material must have a non-centrosymmetric structure. Some pyrene derivatives with donor-acceptor structures have been shown to exhibit SHG and THG characteristics. nih.gov However, there is no available data on the SHG or THG properties of this compound.
Two-Photon Absorption (TPA) Cross-Sections
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. The TPA cross-section is a measure of the probability of this event occurring. Pyrene derivatives, particularly those with donor-π-acceptor (D-π-A) structures, have been investigated for their TPA properties. worktribe.comnih.gov Large TPA cross-sections are desirable for applications such as two-photon fluorescence microscopy and photodynamic therapy. worktribe.commdpi.com Specific measurements or theoretical calculations of the two-photon absorption cross-sections for this compound are not documented in the reviewed sources.
Charge Carrier Generation and Transport Mechanisms
The generation and transport of charge carriers are fundamental processes that dictate the electronic behavior of organic materials. For pyrene derivatives, these properties are of significant interest for their potential applications in organic electronics. nih.govbeilstein-journals.org While comprehensive data specifically for this compound is limited, the general behavior of pyrene-based materials provides a framework for understanding its potential characteristics.
Photoconductivity and Charge Mobility Measurements
Photoconductivity in organic materials arises from the generation of mobile charge carriers upon light absorption. For pyrene derivatives, the strong π–π interactions in their crystalline or aggregated states can facilitate charge transport. beilstein-journals.orgmdpi.com Studies on various pyrene-based compounds have demonstrated their potential as charge-transporting materials. nih.govnih.gov
It is important to note that the specific values of photoconductivity and charge mobility are highly dependent on the molecular structure, purity, and morphology of the material. Therefore, experimental measurements on this compound are necessary to determine its specific charge transport characteristics.
Photoinduced Charge Transfer Processes
Photoinduced charge transfer (CT) is a critical process in the operation of organic photovoltaic and photocatalytic systems. In pyrene-based materials, photoexcitation can lead to the formation of an excited state that can either donate or accept an electron, depending on the surrounding molecules or materials. This process is fundamental to the generation of free charge carriers.
The efficiency of photoinduced charge transfer is influenced by the energy levels of the donor and acceptor moieties, as well as the electronic coupling between them. The extended π-conjugated system of the pyrene core in this compound is expected to facilitate these processes. The acetyl substituents at the 1 and 8 positions can influence the electronic properties of the pyrene core, potentially affecting the energetics of charge transfer.
Detailed studies involving transient absorption spectroscopy and time-resolved photoluminescence are typically employed to probe the dynamics of photoinduced charge transfer. Such investigations on this compound would be invaluable in elucidating the mechanisms of charge separation and recombination, which are crucial for its potential application in optoelectronic devices.
Fluorescence Quenching and Sensing Applications
The inherent fluorescence of pyrene and its derivatives makes them excellent candidates for sensing applications. rsc.orgnih.gov The fluorescence properties, including intensity and lifetime, can be modulated by the presence of specific analytes, a phenomenon known as fluorescence quenching. acs.orgrsc.org
Interaction with Specific Analytes and Quenching Mechanisms
Fluorescence quenching can occur through various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and the formation of non-fluorescent ground-state complexes (static quenching) or through collisional deactivation (dynamic quenching). mdpi.com The efficiency and mechanism of quenching are dependent on the nature of both the fluorophore and the analyte (quencher).
Pyrene derivatives have been extensively studied as fluorescent probes for a wide range of analytes, including metal ions, anions, and organic molecules. rsc.orgresearchgate.net For example, the fluorescence of pyrene-based sensors can be quenched by the presence of Fe³⁺ ions. nih.gov The quenching mechanism often involves the formation of a complex between the pyrene derivative and the analyte, which facilitates a non-radiative decay pathway for the excited state. nih.gov
While there is a lack of specific studies on the interaction of this compound with specific analytes, its pyrene core suggests a high potential for fluorescence-based sensing. The acetyl groups could potentially serve as binding sites for certain analytes, leading to a measurable change in the fluorescence output.
Development of Fluorescent Probes
The development of fluorescent probes based on pyrene derivatives is an active area of research. rsc.orgresearchgate.net These probes are designed to exhibit high sensitivity and selectivity towards a target analyte. The modular nature of organic synthesis allows for the facile modification of the pyrene core with various functional groups to tune its photophysical properties and enhance its binding affinity for specific analytes. researchgate.net
For this compound, its synthesis from 1,8-diacetylpyrene provides a platform for further functionalization. rsc.org The acetyl groups could be chemically modified to introduce specific recognition elements for target analytes. The packing-dependent luminescence properties of 1,8-diacetylpyrene suggest that its solid-state fluorescence could also be exploited for sensing applications. rsc.org
Applications of 1,1 Pyrene 1,8 Diyldiethanone in Advanced Materials
Organic Electronics and Optoelectronics
Derivatives of the pyrene (B120774) scaffold are extensively utilized in various organic electronic and optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic (OPV) cells. The high fluorescence quantum yield, chemical stability, and charge carrier properties of the pyrene core are fundamental to these applications. nih.gov
The versatility of the pyrene structure allows for its incorporation into multiple layers of an OLED device, contributing to both light emission and charge transport.
The pyrene core is an excellent luminophore, making its derivatives, including 1,1'-Pyrene-1,8-diyldiethanone, attractive candidates for emitter materials in OLEDs. nih.gov The emission properties are highly dependent on the molecular packing in the solid state. This compound is known to exhibit aggregation-induced emission enhancement, a desirable property for solid-state lighting. rsc.org
Research has demonstrated that this compound can exist in several polymorphic forms, each with distinct optical properties. The specific arrangement of the molecules in the crystal lattice directly influences the luminescence, leading to different emission colors and efficiencies. rsc.orgrsc.org This packing-dependent luminescence is a critical factor in designing efficient OLEDs. For example, different polymorphs of this compound show fluorescence peaks at different wavelengths, which can be correlated with their crystal structures. rsc.org
Table 1: Polymorph-Dependent Fluorescence of this compound
| Polymorph | Fluorescence Peak Position (nm) |
|---|---|
| 2"AP-α | 519.79 |
| 2"AP-β | Not specified |
| 2"AP-γ | Varies with pressure |
*Data derived from fluorescence experiments on different crystal forms. rsc.org
While the parent pyrene molecule has a tendency to form excimers, which can lead to a red-shift and lower efficiency in emission, the introduction of substituent groups like the acetyl groups in this compound can help control intermolecular interactions and tune the emission color. nih.gov
The pyrene moiety is inherently a good hole transporter. nih.gov Materials incorporating the pyrene structure can be designed to facilitate the movement of charge carriers within the OLED. By modifying the pyrene core with specific functional groups, it is possible to create materials that are predominantly p-type (hole-transporting), n-type (electron-transporting), or even bipolar (transporting both holes and electrons). nih.gov The use of such multifunctional materials can simplify the device architecture and reduce manufacturing costs. nih.gov
For instance, pyrene-based materials have been successfully synthesized and integrated into hole-transporting layers (HTLs) of OLEDs, demonstrating stable performance and high luminance. nih.gov The electron-withdrawing nature of the acetyl groups in this compound suggests its potential utility in developing n-type or electron-transporting materials (ETMs). A derivative, 1,6-di(pyridin-3-yl)-3,8-di(phenyl)pyrene (PPP), has been reported as a high-mobility electron transport material. researchgate.net
Table 2: Performance of an OLED Device Using a Pyrene-Pyridine Based Hole-Transporting Material (Py-Br)
| Parameter | Value |
|---|---|
| Maximum Luminance | 17,300 cd/m² |
| Maximum Current Efficiency | 22.4 cd/A |
*Data from a device incorporating a pyrene derivative as the Hole-Transporting Material (HTM). nih.gov
In OPV cells, the active layer is typically a bulk heterojunction (BHJ) composed of electron-donating and electron-accepting materials. The goal is to efficiently generate excitons (electron-hole pairs) upon light absorption and then separate these excitons into free charge carriers.
The development of non-fullerene acceptors (NFAs) is a major focus in OPV research. The electron-deficient nature of certain pyrene derivatives makes them potential candidates for use as electron-accepting components in the active layer of solar cells. The acetyl groups in this compound are electron-withdrawing, which can impart electron-accepting properties to the molecule. This characteristic is crucial for facilitating charge separation at the donor-acceptor interface in an OPV device.
The concept of a donor-acceptor (D-A) architecture is central to the design of efficient organic electronic materials. nih.gov In this design, an electron-donating moiety is covalently linked to an electron-accepting moiety. This intramolecular charge transfer character can be tuned to optimize light absorption and energy level alignment.
This compound can serve as a precursor or a core acceptor unit in more complex D-A or Donor-Acceptor-Donor (D-A-D) molecules. nih.gov For example, in some architectures, a pyrene unit can act as the donor, while another group, like pyridine, acts as the acceptor. nih.gov By strategically combining electron-donating groups with the electron-accepting pyrene-diethanone core, new materials with tailored absorption spectra and electronic properties suitable for OPV applications can be synthesized. This approach has been explored in designing sensitizers for dye-sensitized solar cells (DSSCs), where D-A-π-A architectures have been created to enhance electron transfer and device efficiency. researchgate.net
Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics. The performance of an OFET is largely determined by the properties of the organic semiconductor layer. Pyrene and its derivatives have been extensively investigated as organic semiconductors due to their high charge carrier mobility and stability. nih.gov The substitution pattern on the pyrene core plays a crucial role in tuning the material's electronic properties and solid-state packing, which in turn affects the device performance.
While there have been numerous reports on the application of pyrene derivatives as organic semiconductors, 1,8-substituted pyrene semiconductors are a less-developed area of research. nih.gov The introduction of substituents at the 1 and 8 positions can significantly influence the molecular geometry and electronic structure. The acetyl groups in this compound are electron-withdrawing, which would be expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the pyrene core. This can be advantageous for creating n-type or ambipolar organic semiconductors.
The fabrication of the semiconductor layer in an OFET is a critical step that influences device performance. Solution-based techniques such as spin-coating and printing are often preferred for their low cost and potential for large-area manufacturing. The solubility of the organic semiconductor in common organic solvents is therefore a key requirement. The acetyl groups in this compound may enhance its solubility compared to the parent pyrene molecule, facilitating its processing from solution.
The morphology of the semiconductor film, including its crystallinity and the orientation of the molecules, is paramount for efficient charge transport. The fabrication process is typically optimized by controlling parameters such as the solvent, solution concentration, substrate temperature, and post-deposition annealing conditions. For pyrene derivatives, achieving a well-ordered packing, often in a herringbone or pi-stacked arrangement, is desirable for high charge carrier mobility.
In the case of 1,8-substituted pyrene derivatives, the substituents can introduce steric hindrance that affects the intermolecular packing. nih.gov However, careful molecular design can lead to favorable solid-state structures. The fabrication of OFETs with 1,8-substituted pyrene derivatives has been successfully demonstrated using various dielectric surfaces, including silicon dioxide (SiO2) modified with a polystyrene (PS) layer or an octadecyltrichlorosilane (B89594) (OTS) self-assembled monolayer. nih.gov The choice of dielectric has been shown to significantly impact the morphology of the deposited semiconductor film and, consequently, the device performance. nih.gov
The key performance metrics for an OFET include the field-effect mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The mobility indicates how efficiently charge carriers move through the semiconductor, while the on/off ratio represents the device's switching capability. The threshold voltage is the minimum gate voltage required to turn the transistor on.
Research on 1,8-substituted pyrene derivatives has shown that the nature of the substituent has a profound effect on device performance. For instance, a 1,8-disubstituted pyrene with thiophene (B33073) arms demonstrated a hole mobility of up to 0.18 cm²/Vs. nih.gov The performance of OFETs based on this compound would be influenced by the electron-withdrawing nature of the acetyl groups, which could facilitate electron transport.
Device optimization involves a multi-faceted approach, including tuning the chemical structure of the semiconductor, engineering the dielectric-semiconductor interface, and optimizing the device architecture. For example, the use of a high-capacitance dielectric layer can lead to a reduction in the operating voltage of the OFET. The treatment of the dielectric surface with self-assembled monolayers can improve the ordering of the semiconductor molecules and reduce charge trapping at the interface, leading to higher mobility and a better on/off ratio. nih.gov
Interactive Table: Performance of 1,8-Substituted Pyrene Derivatives in OFETs (Representative Data)
| Semiconductor | Dielectric | Mobility (cm²/Vs) | On/Off Ratio |
|---|---|---|---|
| 1,8-bis(5-octylthiophen-2-yl)pyrene | PS-treated SiO₂ | 0.18 | > 10⁵ |
| 1,8-bis(5'-octyl-[2,2'-bithiophen]-5-yl)pyrene | PS-treated SiO₂ | 0.004 | > 10⁴ |
| 1,8-bis(5-octylthiophen-2-yl)pyrene | OTS-treated SiO₂ | 0.03 | > 10⁵ |
Note: This table presents data for related 1,8-substituted pyrene derivatives to illustrate the potential performance range and the impact of the dielectric interface. Specific performance data for this compound in OFETs is not yet available in the literature.
Polymer Chemistry and Polymer-Based Materials
The reactivity of the acetyl groups in this compound opens up avenues for its use in polymer chemistry. These functional groups can participate in various chemical reactions to incorporate the pyrene moiety into polymer structures, leading to materials with tailored optical, electronic, and mechanical properties.
Monomer in Conjugated Polymer Synthesis
Conjugated polymers are a class of organic materials with alternating single and double bonds along the polymer backbone, which results in delocalized π-electrons. This electronic structure is responsible for their semiconducting and light-emitting properties. This compound can potentially serve as a monomer in the synthesis of novel conjugated polymers.
The acetyl groups can be transformed into other reactive groups that are suitable for polymerization reactions such as Suzuki, Stille, or Sonogashira coupling. For example, the acetyl groups could be converted to halides or boronic esters. Alternatively, condensation polymerization reactions involving the acetyl groups themselves could be explored. For instance, the reaction of diacetyl aromatic compounds with diamines can lead to the formation of polyimines (Schiff bases), which are a class of conjugated polymers.
The incorporation of the pyrene unit into the polymer backbone is expected to influence the polymer's properties significantly. The pyrene moiety can enhance the polymer's fluorescence, improve its charge transport characteristics, and promote intermolecular π-π stacking, which can lead to better-ordered materials.
Cross-linking Agents in Polymer Networks
Cross-linking is a process that connects polymer chains together to form a three-dimensional network. This process generally improves the mechanical strength, thermal stability, and chemical resistance of the polymer. specialchem.com The two acetyl groups in this compound make it a potential candidate as a cross-linking agent.
Diketones can participate in cross-linking reactions with various functional groups in polymer chains. For example, they can react with amines to form imine cross-links or with hydroxyl groups to form ketal cross-links. acs.org In another approach, the acetyl groups could be involved in aldol (B89426) condensation reactions to create cross-links.
The use of this compound as a cross-linker would not only modify the physical properties of the polymer but also introduce the photophysically active pyrene unit into the network. This could lead to the development of fluorescent or phosphorescent polymer networks with applications in sensing, imaging, or as emissive materials in light-emitting devices. Furthermore, the rigid pyrene core could impart a high degree of stiffness to the cross-linked network.
Polymer Binders in Energy Storage Devices
In energy storage devices such as lithium-ion batteries, the polymer binder is a crucial component that holds the active material and conductive additives together and adheres them to the current collector. aip.org The binder must be electrochemically stable and provide good mechanical integrity to the electrode during the volume changes that occur during charging and discharging.
Pyrene-based polymers have been investigated as binders for high-capacity anode materials like silicon. aip.org The pyrene units can enhance the electronic conductivity of the binder through π-π stacking interactions. aip.org this compound could be used as a monomer to synthesize a polymer binder. The acetyl groups could be polymerized, for example, through aldol condensation, to form a polyketone backbone with pendant pyrene units.
Despite a comprehensive search for scientific literature, there is currently insufficient available data to generate a detailed article on the specific applications of This compound in the fields of supramolecular gels and photocatalysis as outlined in the user's request.
The search for information regarding the role of this compound as a self-assembling gelator, its morphological characteristics in soft materials, and the modulation of mechanical properties in co-assembled gels did not yield any specific research findings. While the broader class of pyrene derivatives is known to form supramolecular gels through self-assembly, with morphologies ranging from spherical nanoparticles to nanofibers, no literature was found that specifically details these properties for this compound. nih.govnih.gov
Similarly, a targeted search for the photocatalytic and photoredox applications of this compound did not provide specific results. Research on other pyrene-based systems demonstrates their potential in the generation of reactive oxygen species (ROS) and in facilitating organic transformations. For instance, a novel pyrene-based two-dimensional supramolecular organic framework has been shown to regulate the production of singlet oxygen and superoxide (B77818) anion radicals for the aerobic oxidation of thioanisoles and oxidative hydroxylation of arylboronic acids. rsc.org However, these findings are not directly attributed to this compound.
Due to the lack of specific data on this compound in the requested contexts, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict outline provided. Further research would be required to elucidate the potential of this specific compound in advanced materials.
Supramolecular Chemistry and Self Assembly Involving 1,1 Pyrene 1,8 Diyldiethanone
Molecular Recognition and Host-Guest Chemistry
Molecular recognition is a fundamental concept in supramolecular chemistry, involving the specific binding of a guest molecule to a complementary host molecule. The acetyl groups and the aromatic surface of 1,1'-Pyrene-1,8-diyldiethanone present potential sites for such interactions.
Despite the general interest in the encapsulation of pyrene (B120774) and its derivatives within macrocyclic hosts to modulate their photophysical properties, specific studies on the host-guest chemistry of this compound with cyclodextrins or cucurbiturils have not been reported in the reviewed scientific literature. The potential for inclusion complex formation exists, where the pyrene moiety could be encapsulated within the hydrophobic cavity of these macrocycles, but experimental data for this specific compound are not available.
The electron-withdrawing nature of the acetyl groups on the pyrene core could potentially allow this compound to interact with cations through the lone pairs of the carbonyl oxygen atoms. Conversely, the C-H bonds on the pyrene ring might be activated for weak interactions with anions. However, dedicated studies on the anion and cation binding properties of this compound are not present in the current scientific literature.
Hierarchical Self-Assembly in Solution and Solid State
The self-assembly of this compound is predominantly observed and studied in the solid state, where intermolecular forces direct the packing of molecules into distinct crystalline forms, a phenomenon known as polymorphism.
Recent research has demonstrated that this compound is a polymorphic compound, exhibiting at least four different crystal forms (polymorphs), designated as α, β, γ, and δ. rsc.orgrsc.org These polymorphs possess distinct molecular arrangements and, consequently, different optical properties. rsc.org The crystal structures are primarily stabilized by dispersive interactions. rsc.orgrsc.org The α and β forms can be obtained under ambient conditions, while the γ and δ polymorphs are high-pressure forms, obtained by pressurizing the α form. rsc.org
The existence of these polymorphs highlights the ability of this compound to self-assemble into different ordered structures in the solid state. The specific arrangement of the molecules is influenced by the crystallization conditions, such as the solvent and pressure. rsc.org
| Polymorph | Crystal System | Space Group | Obtention Conditions | Key Structural Features |
|---|---|---|---|---|
| α | Monoclinic | P2₁/c | Crystallization from various solvents (e.g., anisole, acetonitrile/n-hexane) | Molecules form π-stacked columns |
| β | Monoclinic | P2₁/n | Crystallization from chloroform and methanol | Displays a different crystal packing motif from α |
| γ | - | - | Rapid pressurization of α form (to ≈ 1 GPa) | High-pressure polymorph |
| δ | - | - | Gradual pressurization of α form | High-pressure polymorph |
While the formation of vesicles or nanofibers directly from this compound has not been specifically reported, its capacity for hierarchical self-assembly is evident from its polymorphism. The different crystal packings of the α, β, γ, and δ forms represent distinct solid-state nanostructures. rsc.orgrsc.org
The substitution pattern on the pyrene core is a critical determinant of the resulting self-assembled morphology. For this compound, the placement of the two acetyl groups at the 1 and 8 positions dictates the possible intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking, which in turn govern the packing of the molecules in the crystal lattice. rsc.org The subtle balance of these interactions leads to the formation of the different observed polymorphs, each with a unique arrangement of molecules. rsc.orgrsc.org This demonstrates that even for a single compound, the morphology of the self-assembled structure at the nanoscale can be tuned by external conditions that influence the intermolecular forces. rsc.org
Supramolecular Organic Frameworks (SOFs) and Covalent Organic Frameworks (COFs)
Pyrene-based molecules are frequently used as building blocks for the construction of porous crystalline materials like Supramolecular Organic Frameworks (SOFs) and Covalent Organic Frameworks (COFs) due to their rigid and planar geometry, which facilitates the formation of extended, ordered networks. mdpi.comnih.govrsc.orgnih.govnih.gov These materials are of interest for applications in gas storage, catalysis, and sensing.
However, a review of the current literature indicates that this compound has not yet been specifically utilized as a linker or building block in the reported synthesis of SOFs or COFs. The research in this area has predominantly focused on other pyrene derivatives, such as those functionalized with amino or boronic acid groups, which are more suitable for the common linkage chemistries used in COF synthesis. mdpi.comrsc.orgnih.gov
Design Principles for Pyrene-Based Frameworks
The design of pyrene-based frameworks typically leverages the strong π–π stacking interactions inherent to the pyrene core. These interactions drive the self-assembly of pyrene derivatives into well-ordered supramolecular structures such as nanofibers, vesicles, and gels. The substitution pattern on the pyrene ring is a critical factor in directing the geometry and dimensionality of the resulting assemblies. For instance, studies on isomeric cholane-pyrene amphiphiles have shown that the point of substitution on the pyrene core can dictate the morphology of the self-assembled nanostructures, leading to the formation of sheets, tubes, or worm-like structures. nih.gov However, no specific research has been published detailing the design principles or observed self-assembly behavior of frameworks constructed from this compound.
Porosity and Adsorption Characteristics
Pyrene-containing porous materials, particularly metal-organic frameworks (MOFs) and porous organic polymers (POPs), have attracted attention for their potential in gas storage and separation. The extended π-system of pyrene can enhance the adsorption of molecules like carbon dioxide through favorable interactions. The porosity and adsorption characteristics of these materials are highly dependent on the specific pyrene-based ligand used in their synthesis. Research on sulfonated pyrene-based porous organic polymers has demonstrated their efficacy in adsorbing cationic dyes from water, attributing this to a combination of electrostatic interactions and high surface area. researchgate.netnih.gov There is, however, no available data on the synthesis of porous materials using this compound as a building block, and therefore, its porosity and adsorption characteristics have not been reported.
Artificial Light-Harvesting Systems
Energy Transfer Mechanisms in Pyrene-Based Assemblies
Pyrene derivatives are widely utilized in the construction of artificial light-harvesting systems due to their strong absorption in the UV-visible region and high fluorescence quantum yields. A key feature of pyrene is its ability to form excimers—excited-state dimers—which exhibit a characteristic red-shifted and broad emission. This property, along with Förster Resonance Energy Transfer (FRET), is a primary mechanism for energy transfer in pyrene-based assemblies. In these systems, pyrene units can act as energy donors, transferring absorbed light energy to an acceptor molecule. The efficiency of this energy transfer is highly dependent on the spatial arrangement and distance between the donor and acceptor moieties. While numerous studies have explored energy transfer in various pyrene-containing systems, there are no specific reports on such investigations involving this compound.
Reaction Mechanisms and Chemical Reactivity of 1,1 Pyrene 1,8 Diyldiethanone
Mechanistic Studies of Ketone Group Reactions
The two acetyl groups on the pyrene (B120774) core are the primary sites for a variety of chemical transformations typical of aryl ketones. These reactions provide pathways to extend the molecular framework and modify the compound's electronic and photophysical properties.
The carbonyl carbon of a ketone is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.comoxfordsciencetrove.com In 1,8-diacetylpyrene, this reactivity is fundamental. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which changes its hybridization from sp² to sp³, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org Subsequent protonation yields the final addition product. libretexts.orgyoutube.com
While specific studies detailing extensive nucleophilic additions to 1,8-diacetylpyrene are not prevalent, acetyl groups on pyrene are widely recognized as versatile handles for further functionalization through condensation reactions. nih.gov These reactions are crucial for synthesizing larger π-conjugated systems. For instance, base-catalyzed aldol-type condensations with other carbonyl compounds or Wittig reactions with phosphorus ylides can be employed to form new carbon-carbon double bonds, extending the conjugation from the pyrene core.
Table 1: Common Nucleophilic Reactions Applicable to Ketone Groups
| Reaction Type | Nucleophile | Intermediate | Product |
|---|---|---|---|
| Cyanohydrin Formation | Cyanide (CN⁻) | Tetrahedral cyano-alkoxide | Cyanohydrin |
| Grignard Reaction | Organomagnesium halide (R-MgX) | Tetrahedral magnesium alkoxide | Tertiary Alcohol |
| Wittig Reaction | Phosphorus ylide (Ph₃P=CR₂) | Betaine (B1666868)/Oxaphosphetane | Alkene |
| Aldol (B89426) Condensation | Enolate | Tetrahedral alkoxide | β-Hydroxy ketone / α,β-Unsaturated ketone |
The oxidation and reduction of 1,8-diacetylpyrene can occur at either the ketone functionalities or the pyrene nucleus. The ketone groups can be reduced to secondary alcohols using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). More vigorous reduction conditions, such as the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reactions, can deoxygenate the acetyl groups completely to yield 1,8-diethylpyrene.
Conversely, oxidation of the pyrene core is a known pathway. While direct oxidation of the acetyl groups (e.g., via Baeyer-Villiger oxidation to form esters) is plausible, the electron-rich pyrene ring is often more susceptible to oxidation. Mild, biomimetic catalytic methods have been shown to oxidize the pyrene core itself into pyrenediones (quinones). nih.gov In biological systems, enzymes like cytochrome P450 are known to hydroxylate the pyrene ring. nih.govresearchgate.net
Table 2: Potential Oxidation and Reduction Products
| Reagent/Reaction | Site of Reaction | Product |
|---|---|---|
| NaBH₄ | Ketone Carbonyl | 1,1'-(Pyrene-1,8-diyl)bis(ethan-1-ol) |
| H₂NNH₂, KOH (Wolff-Kishner) | Ketone Carbonyl | 1,8-Diethylpyrene |
| Ru salt catalyst / Oxidizing agent | Pyrene Core | Pyrene-4,5-dione (B1221838) or Pyrene-4,5,9,10-tetraone derivatives rsc.org |
Reactive Intermediates in Pyrene-Based Compounds
The extended aromatic system of pyrene allows it to readily form stable reactive intermediates upon reduction, oxidation, or photoexcitation. The substituents at the 1 and 8 positions significantly influence the properties of these species.
Polycyclic aromatic hydrocarbons can accept or donate electrons to form radical ions. The presence of two electron-withdrawing acetyl groups in 1,8-diacetylpyrene facilitates the acceptance of an electron, leading to the formation of a stable radical anion. Electrochemical studies on related pyrene-amide derivatives show that reduction to the radical anion typically occurs at potentials around -2.0 V versus SCE. researchgate.net Upon reduction, the unpaired electron is delocalized over the entire π-system, including the pyrene core and the two carbonyl groups. This delocalization contributes to the stability of the resulting radical anion. Similarly, oxidation of the pyrene ring can generate a radical cation, though this process is made more difficult by the electron-withdrawing substituents. For pyrene-amides, oxidation potentials are observed in the range of +1.2 to +1.4 V vs SCE. researchgate.net
Pyrene and its derivatives are well-known for their distinct photophysical properties, including strong UV absorption and characteristic fluorescence. nih.gov Upon absorption of a photon, 1,8-diacetylpyrene is promoted to an excited singlet state (S₁). From this state, it can relax to the ground state (S₀) via fluorescence or undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). The presence of the carbonyl groups is known to enhance the rate of ISC due to the spin-orbit coupling facilitated by the n→π* transition. These photogenerated triplet species are highly reactive and can participate in various photochemical reactions or energy transfer processes. Notably, 1,8-diacetylpyrene exhibits packing-dependent luminescence, indicating that its solid-state molecular arrangement significantly impacts its photophysical properties. rsc.org
Reaction Pathways in Complex Chemical Environments
In complex environments, such as biological systems, the reactivity of pyrene derivatives is often mediated by enzymatic processes. These pathways are critical for understanding the metabolism and environmental fate of such compounds. researchgate.net
Studies on the closely related compound 1-acetylpyrene (B1266438) have shown that it is efficiently oxidized by human cytochrome P450 enzymes, particularly P450 2A13. nih.gov The primary metabolic reaction is not on the acetyl group but on the aromatic core, leading to the formation of various mono- and di-hydroxylated products. nih.govresearchgate.net Pyrene itself is first oxidized to 1-hydroxypyrene, which can be further oxidized to 1,6- and 1,8-dihydroxypyrene. nih.gov It is highly probable that 1,8-diacetylpyrene would follow a similar metabolic pathway. The pyrene core would be enzymatically hydroxylated at the more electron-rich positions, initiating a process of detoxification by increasing water solubility for excretion. researchgate.net These reactive intermediates, however, can also be involved in pathways leading to toxicity if they bind to cellular macromolecules. researchgate.net
Photodegradation Mechanisms of Pyrene Derivatives
While specific photodegradation studies on 1,1'-Pyrene-1,8-diyldiethanone are not extensively detailed in the available literature, the photodegradation of pyrene and its derivatives generally proceeds through oxidation processes upon exposure to light, particularly UV radiation. The pyrene core is susceptible to photooxidation, which can lead to the formation of various degradation products.
One common pathway involves the formation of pyrenediones. For instance, studies on the photodegradation of 1-nitropyrene (B107360) have identified the formation of 1,6- and 1,8-pyrenediones as photoproducts. This suggests that the 1 and 8 positions of the pyrene ring are susceptible to oxidation, a process that could be relevant to the fate of this compound under photochemical conditions. The acetyl groups may influence the rate and pathway of photodegradation, but the core pyrene ring remains the primary site of photooxidative attack. The process can be influenced by environmental factors such as the presence of oxygen and the solvent.
In the broader context of PAHs, photocatalytic degradation is a significant area of research. For example, TiO2/MgO nanocomposites have been shown to be effective in the photocatalytic oxidation of pyrene under visible light irradiation nih.gov. Such processes typically involve the generation of reactive oxygen species (ROS) that attack the aromatic ring system, leading to hydroxylation, ring cleavage, and eventual mineralization.
A study on a pyrene-based push-pull dye highlighted its superior photostability compared to the commonly used Nile Red dye, though the specific mechanisms of degradation were not the focus rsc.org. This indicates that the stability of the pyrene chromophore can be significantly influenced by its substituents.
Table 1: Photodegradation Products of a Related Pyrene Derivative (1-Nitropyrene)
| Precursor Compound | Photoproducts Identified | Reference |
| 1-Nitropyrene | 1-hydroxypyrene, 1-hydroxy-x-nitropyrenes, 1-nitrosopyrene, 1,6-pyrenedione, 1,8-pyrenedione | nih.gov |
Interaction Mechanisms with Biological Macromolecules (e.g., DNA, proteins)
Direct studies on the interaction of this compound with biological macromolecules are limited. However, the interaction of pyrene and its other derivatives with DNA and proteins has been investigated, providing insights into potential mechanisms.
Interaction with DNA: Pyrene derivatives are known to interact with DNA through non-covalent interactions. The planar aromatic structure of the pyrene ring allows it to intercalate between the base pairs of the DNA double helix. This intercalation can cause structural distortions in the DNA, potentially interfering with biological processes like replication and transcription. Another mode of interaction is groove binding, where the molecule fits into the major or minor grooves of the DNA helix.
The specific nature of the interaction is influenced by the substituents on the pyrene ring. For some pyrene derivatives, the binding is primarily driven by van der Waals forces and hydrogen bonds researchgate.net. For instance, benzo[a]pyrene, a well-studied PAH, is metabolized in the body to form reactive diol-epoxides that can covalently bind to DNA, forming adducts that are known to be carcinogenic researchgate.netresearchgate.netresearchgate.net. While this compound is not a diol-epoxide, the potential for its metabolites to interact with DNA cannot be entirely ruled out without specific studies.
Interaction with Proteins: The interaction of pyrene derivatives with proteins can occur through various non-covalent forces, including hydrophobic interactions and π-stacking with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine nih.gov. The pyrene core can bind to hydrophobic pockets within a protein's structure. Quantum chemical calculations have shown that interactions between the deoxyribose sugar of DNA and aromatic amino acids in proteins can have binding strengths up to approximately -30 kJ/mol, with tryptophan showing particularly strong interactions nih.gov.
The acetyl groups of this compound could potentially form hydrogen bonds with appropriate amino acid residues, further stabilizing the interaction. Such interactions could modulate the protein's function.
Formation Mechanisms in Combustion and Environmental Systems
Pyrene is a common product of the incomplete combustion of organic materials researchgate.net. The formation of the pyrene ring system in combustion processes is often explained by the Hydrogen Abstraction and Acetylene (B1199291) Addition (HACA) mechanism mdpi.com. This mechanism involves the stepwise growth of smaller aromatic species through a series of hydrogen abstraction and acetylene addition reactions.
The formation of this compound would require the subsequent functionalization of the pyrene core. A plausible chemical pathway for the introduction of acetyl groups onto the pyrene ring is through an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation. In this type of reaction, an acylating agent (such as acetyl chloride or acetic anhydride) reacts with the aromatic ring in the presence of a Lewis acid catalyst. Research has shown that formylation and acetylation of pyrene can be directed to the K-region (the 4,5,9,10 positions) or other positions depending on the reaction conditions and catalysts used epa.gov. The 1, 3, 6, and 8 positions of pyrene are generally reactive sites for electrophilic substitution.
In environmental systems, PAHs like pyrene are persistent organic pollutants. Their derivatives can be formed through various atmospheric and environmental reactions. For example, photochemical reactions in the atmosphere can lead to the formation of nitrated and hydroxylated pyrene derivatives researchgate.net. While the direct environmental formation of this compound is not well-documented, the precursor pyrene is ubiquitous in environments impacted by combustion.
Catalytic Activity and Mechanisms of this compound (if applicable)
There is no direct evidence to suggest that this compound itself is used as a catalyst. However, the pyrene moiety has been incorporated into materials with catalytic properties.
This suggests that the pyrene core of this compound has the potential to be photoactive and could, in principle, participate in photocatalytic cycles. The acetyl groups would likely modify the electronic properties of the pyrene ring, which could in turn affect its photocatalytic potential. However, without specific studies on the catalytic activity of this compound, its role as a catalyst remains speculative.
Future Research Directions and Emerging Opportunities for 1,1 Pyrene 1,8 Diyldiethanone
Integration into Multifunctional Materials Systems
The rigid, planar structure of the pyrene (B120774) core in 1,1'-Pyrene-1,8-diyldiethanone makes it an excellent building block for creating multifunctional materials. researchgate.net Future research will likely focus on integrating this compound into complex systems where its inherent properties can be combined with other functionalities. For example, it could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). In such architectures, the pyrene unit could serve as a luminescent reporter for sensing applications, while the framework's porosity could be exploited for gas storage or catalysis. The diethanone functional groups offer reactive sites for covalently linking the molecule into larger polymeric or supramolecular structures, enabling the design of materials that are simultaneously light-emitting and mechanically robust, or that exhibit both electronic conductivity and stimuli-responsive behavior.
Exploration of Novel Photophysical Phenomena
Pyrene and its derivatives are renowned for their distinctive photophysical characteristics, such as high fluorescence quantum yields and the formation of excimers—excited-state dimers that emit light at longer wavelengths than the monomer. researchgate.netnih.govepa.gov A significant area of future research will be the detailed investigation of the photophysical properties of this compound. The substitution at the 1,8-positions may influence the propensity for excimer formation, potentially leading to tunable emission colors in the solid state or concentrated solutions. uky.edu Researchers will likely explore phenomena such as aggregation-induced emission (AIE) and thermally activated delayed fluorescence (TADF). Understanding and controlling these properties are crucial for developing next-generation displays, lighting, and sensor technologies. nih.gov
Advanced Device Architectures for Organic Electronics
Pyrene-based compounds are cornerstone materials for organic electronics, finding use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). epa.govleadingedgeonly.com The 1,8-substitution pattern in this compound is a less-explored but promising strategy for creating high-performance organic semiconductors. nih.gov Future work will involve fabricating and testing this compound in various device architectures. Research will likely aim to optimize its performance as an emitter layer in OLEDs, leveraging its potential for high quantum efficiency. nih.gov Furthermore, its properties as a p-type or n-type semiconductor will be investigated for use in OFETs, where molecular packing and crystallinity play a critical role. nih.gov Advanced device designs, such as flexible or transparent electronics, could benefit from the unique properties imparted by this specific pyrene derivative.
Biomedical Applications Beyond Basic Imaging (e.g., smart drug delivery, advanced theranostics)
While pyrene's fluorescence makes it a valuable probe for bio-imaging, future research on this compound is poised to explore more advanced biomedical roles. nih.gov One promising avenue is in smart drug delivery systems. The molecule's hydrophobic pyrene core could be encapsulated within biocompatible nanoparticles, such as polymer micelles or liposomes. nih.gov These nanoparticles could be designed to release a therapeutic payload in response to specific biological triggers. The inherent fluorescence of the pyrene moiety would simultaneously allow for real-time tracking of the delivery vehicle within the body.
Another emerging area is theranostics, which combines therapeutic and diagnostic functions in a single agent. thno.orgthno.org this compound could be functionalized to specifically target cancer cells. Upon accumulation in a tumor, its fluorescence could be used for imaging and diagnosis, while the molecule itself, or a conjugated drug, could exert a therapeutic effect.
| Potential Biomedical Application | Mechanism |
| Smart Drug Delivery | Encapsulation within nanoparticles; the pyrene unit acts as a fluorescent probe to track the carrier's location and drug release. nih.gov |
| Advanced Theranostics | Functionalization for tumor targeting; combines fluorescence-based diagnosis with targeted therapy. thno.orgthno.org |
Sustainable Synthesis and Green Chemistry Approaches
The traditional synthesis of polycyclic aromatic hydrocarbon derivatives often involves harsh reagents and generates significant waste. rasayanjournal.co.in A critical direction for future research is the development of sustainable and green synthetic routes to this compound and similar compounds. This involves exploring methods that minimize the use of hazardous solvents, employ catalytic reactions, reduce reaction times, and improve atom economy. rasayanjournal.co.in Techniques such as microwave-assisted synthesis, solventless reactions, and the use of biodegradable ionic liquids could be investigated. rasayanjournal.co.in Developing metal-free oxidation or functionalization processes for the pyrene core represents another key goal in making the production of these valuable materials more environmentally benign. leadingedgeonly.comncat.edu A one-step sulfonating reaction has been shown to be an effective and eco-friendly method for synthesizing other pyrene derivatives. rsc.org
Theoretical Predictions Guiding Experimental Discovery
Computational chemistry and theoretical modeling will be indispensable tools in guiding the future exploration of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can predict the molecule's electronic structure, photophysical properties, and electrochemical behavior before engaging in resource-intensive synthesis. researchgate.net These theoretical studies can help researchers understand how the 1,8-diethanone substitution influences the energy levels (HOMO/LUMO), absorption and emission spectra, and charge transport properties. nih.govresearchgate.net By simulating molecular packing and intermolecular interactions, computational models can also predict the performance of this compound in organic electronic devices, thereby accelerating the discovery and design of new materials with targeted functionalities.
Role in Quantum Computing and Spintronics
The application of pyrene derivatives in quantum computing and spintronics is a highly speculative but intriguing future possibility. While direct research linking this compound to these fields is not yet established, the fundamental properties of π-conjugated systems are relevant. Organic molecules with stable spin states are of interest for spintronics, which utilizes the spin of electrons in addition to their charge. Future theoretical and experimental work could explore whether radical ions of this compound or its complexes could exhibit spin-polarized properties suitable for such applications. In the realm of quantum information science, certain molecules can act as qubits, the basic unit of a quantum computer. esciencenews.com Research could investigate if the nuclear or electronic spins within this pyrene derivative could be controlled and manipulated with sufficient coherence to serve in a quantum computing architecture, although this remains a long-term and challenging goal. aps.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,1'-Pyrene-1,8-diyldiethanone, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step procedures, such as Friedel-Crafts acylation or coupling reactions. For example, analogous pyrene derivatives (e.g., pyrene-1,8-dicarbaldehyde) are synthesized via bromination followed by nucleophilic substitution or metal-catalyzed cross-coupling . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in nucleophilic substitutions .
- Temperature control : Heating at 50–80°C under inert gas (N₂) improves regioselectivity .
- Purification : Gradient column chromatography (DCM/hexane or chloroform/ethanol mixtures) is critical for isolating isomers like 1,8- vs. 1,6-substituted products .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR resolve electronic environments of acetyl groups and pyrene backbone protons. For example, pyrenequinone derivatives show distinct aromatic proton shifts (δ 8.5–9.5 ppm) and carbonyl signals (δ 190–210 ppm) .
- X-ray crystallography : Determines molecular geometry and confirms regiochemistry (e.g., 1,8-substitution vs. 1,6-isomers). Crystallographic data for related pyrenediones reveal planar structures with π-π stacking interactions .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₂₀H₁₂O₂ for this compound) .
Advanced Research Questions
Q. How do competing reaction pathways affect the regioselectivity of pyrene derivatization, and how can these be controlled?
- Methodological Answer : Regioselectivity in pyrene functionalization is influenced by:
- Electronic effects : Electron-deficient positions (e.g., 1,8- vs. 4,5-positions) are more reactive in electrophilic substitutions. Computational modeling (DFT) predicts activation energies for competing pathways .
- Steric hindrance : Bulky substituents favor less congested positions. For example, 1,8-substitution avoids steric clashes in planar pyrene systems .
- Catalytic systems : Transition-metal catalysts (e.g., Pd) improve selectivity in cross-coupling reactions .
Q. What analytical challenges arise in distinguishing this compound from its structural isomers (e.g., 1,6-diyldiethanone)?
- Methodological Answer :
- Chromatographic separation : Use reversed-phase HPLC with C18 columns and acetonitrile/water gradients to resolve isomers .
- Vibrational spectroscopy : FT-IR identifies subtle differences in carbonyl stretching frequencies (e.g., 1,8-isomers: ~1680 cm⁻¹ vs. 1,6-isomers: ~1700 cm⁻¹) .
- TD-DFT simulations : Predict UV-Vis absorption spectra to correlate with experimental λ_max values (e.g., 1,8-derivatives absorb at longer wavelengths due to extended conjugation) .
Q. How can contradictory data on pyrene oxidation products be resolved in metabolic or environmental degradation studies?
- Methodological Answer : Contradictions often stem from:
- Reaction conditions : Oxidizing agents (e.g., H₂O₂ vs. RuO₄) yield different products (e.g., pyrene-1,8-dione vs. 4,5-dione) .
- Analytical sensitivity : LC-MS/MS with MRM (multiple reaction monitoring) enhances detection limits for trace metabolites .
- Isotopic labeling : Use ¹⁸O-labeled H₂O to confirm oxygen sources in quinone formation (e.g., water-derived oxygens in LiP-catalyzed oxidation) .
Key Research Gaps
- Mechanistic studies : Detailed kinetic analyses of pyrene derivatization under varying pH and solvent conditions.
- Biological interactions : Role of this compound in enzyme inhibition or DNA intercalation.
- Environmental fate : Long-term stability and photodegradation pathways in aqueous systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
